2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Overview
Description
This usually includes the compound’s systematic name, other names or synonyms, and its chemical formula.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves studying the compound’s molecular structure, including its atoms, bonds, and the spatial arrangement of atoms.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Biological Evaluation
Research on derivatives of benzimidazole, such as the synthesis of 1-Naphthyl and 4-Biphenyl derivatives of 2,4,5-Trisubstituted-1H-Imidazoles, has shown applications in developing antibacterial and antifungal agents. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, revealing the potential for new antimicrobial therapies (S. D. Sawant, R. Patil, A. Baravkar, 2011).
Catalytic Systems for Synthesis
Imidazolium salts, including those derived from benzimidazole structures, have been utilized as catalytic systems for synthesizing benzimidazole derivatives. These systems facilitate reactions at room temperature, offering a green and efficient method for producing high yields of benzimidazole derivatives, showcasing the role of these compounds in facilitating organic synthesis (A. Khazaei, M. Zolfigol, et al., 2011).
Antimicrobial Activity
Novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines have been synthesized and evaluated for their antimicrobial activity against clinical isolates of Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant antibacterial activity, comparable to standard drugs, highlighting the potential for benzimidazole derivatives in developing new antimicrobial agents (V. Reddy, K. R. Reddy, 2010).
Solubility and Ionic Liquids
Studies on the solubility of gases in imidazolium-based ionic liquids, including those with benzimidazole derivatives, demonstrate the influence of molecular structure on solubility. These findings have implications for applications in gas separation and storage, as well as in designing ionic liquids for various industrial processes (Leila Moura, M. Mishra, et al., 2013).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-studied compound, some or all of this information may not be available. For a well-studied compound, you can usually find this information in scientific literature or databases. If you’re doing this analysis for a specific purpose (like research or a class assignment), you might also want to consult with a chemistry professor or professional.
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24(22,23)14-8-12-6-7-13(9-14)20(12)17(21)10-19-11-18-15-4-2-3-5-16(15)19/h2-5,11-14H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSZWPOTPOZNRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
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